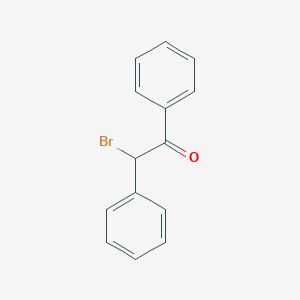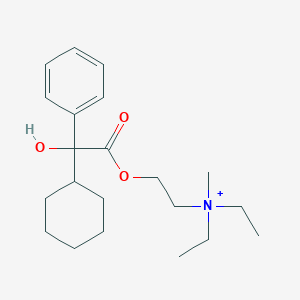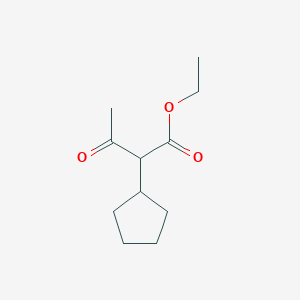
Ethyl 2-Cyclopentyl-3-Oxobutanoate
Vue d'ensemble
Description
Ethyl 2-Cyclopentyl-3-Oxobutanoate is a chemical compound synthesized through various organic reactions. Its molecular structure, synthesis, and properties have been subjects of research in the field of organic chemistry.
Synthesis Analysis
The synthesis of compounds similar to this compound typically involves Knoevenagel condensation reactions. For example, similar compounds like Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have been synthesized using 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed by spectral studies and X-ray diffraction. They often crystallize in specific crystal systems, such as the monoclinic system, and adopt a Z conformation about certain bonds (Kariyappa et al., 2016).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions. For instance, palladium-catalyzed oxidative reactions involving the cleavage of C-C bonds have been described for similar structures (Nishimura et al., 2001). The Knoevenagel condensation itself is a key reaction in the synthesis of such compounds.
Applications De Recherche Scientifique
Versatile Intermediate for Trifluoromethyl Heterocycles Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is a highly versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Antimicrobial Activity : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, compounds synthesized from reactions involving Ethyl 2-Cyclopentyl-3-Oxobutanoate, have been studied for their antimicrobial activities. These compounds were synthesized by Knoevenagel condensation reaction and evaluated for their in vitro antimicrobial and antioxidant susceptibilities (Kariyappa et al., 2016; Kumar et al., 2016).
Synthesis of Novel Pyrazole Derivative : A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized starting from ethyl 2-benzylidene-3-oxobutanoate, which could be derived from this compound. The compound was evaluated for its antioxidant properties (Naveen et al., 2021).
Isotopic Labelling for NMR Studies : 2-Hydroxy-2-ethyl-3-oxobutanoate, another related compound, was synthesized for specific labelling of Ile methyl-γ(2) groups in proteins, enhancing NMR studies for large proteins (Ayala et al., 2012).
Catalyzed Michael Addition Reactions : Ethyl 2-oxo-1-cyclopentanecarboxylate, closely related to this compound, was used in pentacoordinate organosilicate-catalyzed Michael addition reactions to synthesize various organic compounds (Tateiwa & Hosomi, 2001).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 2-oxocyclopentylacetate, indicates that it is hazardous. It is toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation . It is recommended to handle this compound with care, using protective equipment and working in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known that similar compounds interact with enzymes involved in the alkylation of enolate ions .
Mode of Action
Ethyl 2-Cyclopentyl-3-Oxobutanoate likely interacts with its targets through a mechanism similar to the alkylation of enolate ions . This process involves the formation of a new carbon-carbon bond, joining two smaller pieces into one larger molecule . The nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S N 2 reaction, displacing the leaving group by backside attack .
Biochemical Pathways
Compounds with similar structures are known to participate in the tricarboxylic acid (tca) cycle, a central metabolic network in most organisms .
Result of Action
Similar compounds have been shown to undergo dynamic asymmetric reduction, indicating that this compound may have similar effects .
Propriétés
IUPAC Name |
ethyl 2-cyclopentyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-14-11(13)10(8(2)12)9-6-4-5-7-9/h9-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRISDWSRLFVDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590417 | |
| Record name | Ethyl 2-cyclopentyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1540-32-5 | |
| Record name | Ethyl α-acetylcyclopentaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-cyclopentyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




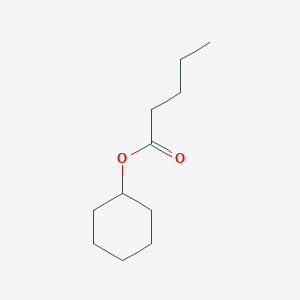

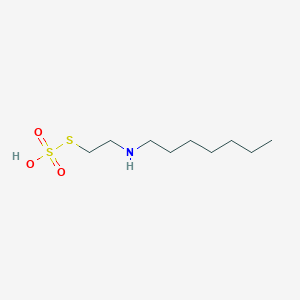
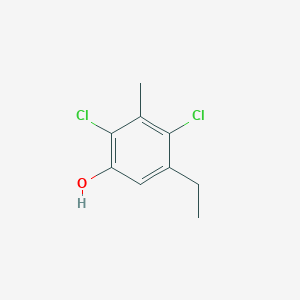
![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)
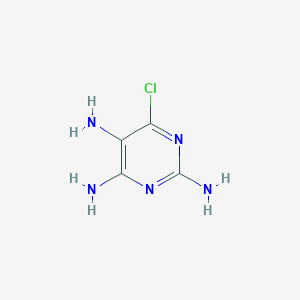
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B72526.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)
